Product packaging for 2-(3,4-Dichlorophenoxy)ethanol(Cat. No.:CAS No. 64673-07-0)

2-(3,4-Dichlorophenoxy)ethanol

Cat. No.: B8764002
CAS No.: 64673-07-0
M. Wt: 207.05 g/mol
InChI Key: LQODJJDSWBDZMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(3,4-Dichlorophenoxy)ethanol is a chemical compound of interest in scientific research, particularly in the fields of agrochemical development and material science. As a phenoxyethanol derivative, it shares a structural relationship with other dichlorophenoxy compounds known for their herbicidal activity . Researchers are exploring its potential as a model compound or intermediate in the synthesis of more complex molecules. The compound's mechanism of action in biological systems is an area of active investigation, though it may involve pathways similar to those of related phenoxy compounds . In material science, research efforts focus on incorporating such active ingredients into advanced delivery systems, like layered double hydroxides (LDHs), to create nanohybrid materials that offer controlled release properties and enhanced thermal stability . This makes it a candidate for developing new, more efficient, and environmentally compatible agrochemical formulations. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should consult relevant Safety Data Sheets (SDS) and handle the material appropriately.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8Cl2O2 B8764002 2-(3,4-Dichlorophenoxy)ethanol CAS No. 64673-07-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64673-07-0

Molecular Formula

C8H8Cl2O2

Molecular Weight

207.05 g/mol

IUPAC Name

2-(3,4-dichlorophenoxy)ethanol

InChI

InChI=1S/C8H8Cl2O2/c9-7-2-1-6(5-8(7)10)12-4-3-11/h1-2,5,11H,3-4H2

InChI Key

LQODJJDSWBDZMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCO)Cl)Cl

Origin of Product

United States

Molecular Structure, Reactivity, and Theoretical Investigations of 2 3,4 Dichlorophenoxy Ethanol

Spectroscopic Characterization Techniques for Structural Elucidation

The precise structure of 2-(3,4-Dichlorophenoxy)ethanol is determined through a combination of spectroscopic techniques. Each method provides unique information about the molecular framework, functional groups, and atomic connectivity, collectively confirming the compound's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon (¹³C) nuclei.

For this compound, ¹H NMR spectroscopy is expected to reveal distinct signals for each unique proton. The protons on the ethanol (B145695) side chain would appear as two triplets due to spin-spin coupling. The aromatic region would display a more complex pattern consistent with a 1,2,4-trisubstituted benzene (B151609) ring: a doublet for the proton at C6, a doublet of doublets for the proton at C5, and a doublet for the proton at C2.

¹³C NMR spectroscopy provides information on the carbon skeleton. The spectrum for this compound would show eight distinct signals, corresponding to the six carbons of the aromatic ring and the two carbons of the ethanol side chain. The chemical shifts are influenced by the electronegativity of adjacent atoms (O, Cl) and the aromatic ring currents.

Predicted ¹H NMR Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
-OH ~2.0-3.0 Singlet (broad) 1H
-CH₂-OH ~3.9 Triplet 2H
Ar-O-CH₂- ~4.1 Triplet 2H
Ar-H (C2-H) ~7.3 Doublet 1H
Ar-H (C5-H) ~7.0 Doublet of Doublets 1H

Predicted ¹³C NMR Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
-CH₂-OH ~61
Ar-O-CH₂- ~70
Ar-C (C2) ~115
Ar-C (C6) ~117
Ar-C (C5) ~123
Ar-C (C4) ~131
Ar-C (C3) ~133

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns. The molecular formula of this compound is C₈H₈Cl₂O₂, giving it a monoisotopic mass of approximately 221.98 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would appear at m/z 222. Due to the presence of two chlorine atoms, this peak would be accompanied by characteristic isotope peaks at M+2 (m/z 224) and M+4 (m/z 226), with a relative intensity ratio of approximately 9:6:1, corresponding to the natural abundances of ³⁵Cl and ³⁷Cl isotopes.

Common fragmentation pathways for ethers and alcohols would be expected. miamioh.edu Alpha-cleavage next to the hydroxyl group would result in the loss of a CH₂OH radical, while cleavage of the ether bond is another primary fragmentation route.

Predicted Key Mass Spectrometry Fragments for this compound

m/z Value Proposed Fragment Ion Origin
222/224/226 [C₈H₈Cl₂O₂]⁺ Molecular Ion (M⁺)
161/163/165 [C₆H₃Cl₂O]⁺ Cleavage of the ether C-O bond (dichlorophenoxy cation)
145/147 [C₆H₃Cl₂]⁺ Loss of oxygen from the dichlorophenoxy cation
45 [C₂H₅O]⁺ Cleavage of the ether Ar-O bond (hydroxyethyl cation)

Infrared (IR) spectroscopy is employed to identify the functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would exhibit several key absorption bands. A prominent broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the alcohol group. libretexts.org Aliphatic and aromatic C-H stretching vibrations would appear just below and above 3000 cm⁻¹, respectively. The ether linkage would be identified by a strong C-O-C stretching band, while the C-Cl bonds would produce absorptions in the fingerprint region.

Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹)
O-H Stretch Alcohol 3200 - 3600 (broad)
C-H Stretch (Aromatic) Ar-H 3000 - 3100
C-H Stretch (Aliphatic) -CH₂- 2850 - 2960
C=C Stretch (Aromatic) Benzene Ring 1450 - 1600
C-O-C Stretch Aryl Ether 1200 - 1275
C-O Stretch Primary Alcohol 1000 - 1075

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. For this compound, the absorption spectrum is dominated by the dichlorophenoxy chromophore. It is expected to show absorption bands characteristic of π→π* transitions within the benzene ring. Based on data for similar compounds like 2,4-dichlorophenol, absorption maxima (λ_max_) are anticipated around 230 nm and 285-295 nm. researchgate.netresearchgate.net

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for investigating the molecular and electronic properties of compounds from a theoretical standpoint. mdpi.commdpi.com For this compound, DFT methods such as B3LYP with a 6-311++G(d,p) basis set can be used to perform geometry optimization, yielding precise information about bond lengths, bond angles, and dihedral angles of the molecule's lowest energy conformation. mdpi.comresearchgate.net

These calculations also provide deep insights into the electronic structure. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and kinetic stability.

Furthermore, a Molecular Electrostatic Potential (MEP) map can be generated to visualize the charge distribution and predict sites susceptible to electrophilic and nucleophilic attack. For this compound, the MEP would likely show negative potential (red/yellow) around the oxygen and chlorine atoms, indicating regions of high electron density, and positive potential (blue) around the hydroxyl proton.

Typical Quantum Chemical Calculation Parameters and Outputs

Parameter/Method Purpose Typical Output
DFT (e.g., B3LYP/6-311++G(d,p)) Geometry Optimization Optimized 3D structure, bond lengths, angles
Frontier Molecular Orbital (FMO) Analysis Electronic Reactivity HOMO energy, LUMO energy, energy gap
Molecular Electrostatic Potential (MEP) Charge Distribution 3D map of electrophilic and nucleophilic sites

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethoxy side chain in this compound allows for multiple conformations. Conformational analysis, typically performed using computational methods, aims to identify the most stable spatial arrangements (conformers) of the molecule. The key degrees of freedom are the rotations around the C-O and C-C single bonds of the side chain. By calculating the potential energy as a function of the dihedral angles, a potential energy surface can be mapped to locate the global and local energy minima, which correspond to the most stable conformers.

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule over time. By simulating the movements of atoms and molecules under a given set of conditions (e.g., in a solvent like water), MD can provide insights into the molecule's flexibility, conformational transitions, and intermolecular interactions, such as hydrogen bonding between the hydroxyl group and solvent molecules.

Reaction Mechanism Studies and Characterization of Reaction Intermediates

The synthesis of this compound is most commonly achieved via the Williamson ether synthesis. wikipedia.orgjk-sci.com This reaction provides a clear example of its formation mechanism and the involvement of key reaction intermediates.

The mechanism proceeds in two principal steps:

Formation of a Nucleophilic Intermediate : The reaction begins with the deprotonation of 3,4-dichlorophenol (B42033) by a strong base, such as sodium hydroxide (B78521) (NaOH) or sodium hydride (NaH). This acid-base reaction generates the sodium 3,4-dichlorophenoxide salt. The phenoxide anion is a potent nucleophile and serves as the key reactive intermediate in the synthesis.

Nucleophilic Substitution : The 3,4-dichlorophenoxide intermediate then undergoes a bimolecular nucleophilic substitution (Sₙ2) reaction with an appropriate electrophile, such as 2-chloroethanol (B45725). chemistrytalk.orgyoutube.com The nucleophilic oxygen of the phenoxide attacks the carbon atom bearing the chlorine, displacing the chloride ion as a leaving group and forming the C-O ether bond.

The primary reaction intermediate is the 3,4-dichlorophenoxide anion . The characterization of this intermediate is typically inferred from the reaction conditions and the established mechanism of the Williamson ether synthesis, as it is highly reactive and not isolated during the process.

An article on the biological interactions and mechanistic insights of this compound cannot be generated at this time. A thorough search of available scientific literature has yielded no specific information regarding the interactions of this particular compound with plant or microbial biological systems.

The requested outline requires detailed, scientifically accurate information on mechanisms of plant growth regulation, influence on plant physiological processes, molecular targets, effects on microbial communities, and enzymatic degradation pathways. This information is not available for this compound.

Research in this area has largely focused on structurally related compounds, such as the herbicide 2,4-Dichlorophenoxyacetic acid (2,4-D). However, the structural difference—an ethanol group in place of an acetic acid group—is significant and would result in different biological and chemical properties. Therefore, extrapolating data from 2,4-D would be scientifically inaccurate and would not meet the requirements of this request.

Biological Interactions and Mechanistic Insights of 2 3,4 Dichlorophenoxy Ethanol

Microbial Interactions and Biotransformation Pathways

Identification and Characterization of Microbial Biotransformation Products

There is no available data from scientific searches detailing the specific microorganisms (bacteria or fungi) that can metabolize 2-(3,4-Dichlorophenoxy)ethanol. Furthermore, the intermediate and final products of its biotransformation have not been identified or characterized.

Interactions with Biochemical Pathways in Non-Target Organisms

Information regarding the effects of this compound on the biochemical pathways of non-target organisms, such as aquatic or soil-dwelling species, is not present in the available literature. Research findings on specific enzyme inhibition or induction, or other molecular-level interactions, are absent.

Due to the absence of specific and verifiable research on this compound for the outlined topics, this article cannot be generated at this time. Further empirical research is required to elucidate the biological and environmental interactions of this particular chemical compound.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific data regarding the environmental chemistry and fate of the chemical compound This compound .

Extensive searches for research findings on its abiotic and biotic transformation processes, including photodegradation, hydrolysis, microbial degradation, and metabolic pathways, did not yield specific results for this compound. Similarly, information on its environmental distribution and persistence modeling in various matrices is not available in the public scientific domain.

The vast majority of available environmental research focuses on the structurally related but distinct compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), a widely used herbicide. The difference in the side chain—an ethanol (B145695) group in the requested compound versus an acetic acid group in 2,4-D—is chemically significant and would result in different environmental behaviors, degradation kinetics, and metabolic pathways. Therefore, extrapolating data from 2,4-D to describe the environmental fate of this compound would be scientifically inaccurate.

Due to the absence of detailed research findings and specific data tables for this compound, it is not possible to construct the thorough and scientifically accurate article as requested under the specified outline. Further research dedicated specifically to this compound is required to elucidate its environmental chemistry and fate.

Environmental Chemistry and Fate of 2 3,4 Dichlorophenoxy Ethanol

Characterization of Environmental Transformation Products and Their Subsequent Fate

The primary transformation of 2-(3,4-Dichlorophenoxy)ethanol likely involves two main initial pathways:

Oxidation of the ethanol (B145695) side chain: The terminal ethanol group is susceptible to microbial oxidation, which would convert it to an aldehyde and subsequently to a carboxylic acid, forming 2-(3,4-Dichlorophenoxy)acetic acid. This transformation product is structurally very similar to 2,4-D and would be expected to follow a similar degradation cascade.

Cleavage of the ether linkage: The bond between the dichlorophenyl ring and the ethoxy group can be cleaved through microbial action. This would result in the formation of 3,4-Dichlorophenol (B42033) and ethylene (B1197577) glycol.

These initial transformation products undergo further degradation, leading to a series of intermediate compounds before eventual mineralization to carbon dioxide, water, and chloride ions.

Likely Environmental Transformation Products of this compound

The following table outlines the probable transformation products of this compound based on the degradation pathways of analogous compounds.

Parent Compound Primary Transformation Product Secondary Transformation Product Further Degradation Products Potential Mineralization End Products
This compound2-(3,4-Dichlorophenoxy)acetic acid3,4-DichlorophenolDichlorocatechols, Chlorinated muconic acidsCO₂, H₂O, Cl⁻
3,4-Dichlorophenol3,4-DichlorocatecholChlorinated muconic acids, Maleylacetic acidsCO₂, H₂O, Cl⁻
Ethylene GlycolGlycolaldehyde, Glycolic acid, Oxalic acidCO₂, H₂O

Subsequent Fate of Major Transformation Products:

2-(3,4-Dichlorophenoxy)acetic acid: As an analogue of 2,4-D, this compound is expected to be biodegradable in soil and water. Microorganisms capable of degrading 2,4-D would likely also metabolize this compound. The degradation would proceed via the cleavage of the ether linkage to form 3,4-Dichlorophenol, followed by ring hydroxylation and cleavage.

3,4-Dichlorophenol: This is a key and relatively persistent intermediate. Its fate is of significant environmental interest as it exhibits greater toxicity than the parent phenoxy herbicides. Microbial degradation of 3,4-Dichlorophenol typically involves hydroxylation to form 3,4-Dichlorocatechol, which is then susceptible to ring cleavage by dioxygenase enzymes. The subsequent breakdown follows established pathways for chlorinated catechols, leading to intermediates of the Krebs cycle.

Ethylene Glycol: This compound is readily biodegradable by a wide range of microorganisms in both aerobic and anaerobic environments. It is typically oxidized to glycolaldehyde, then to glycolic acid, glyoxylic acid, and finally oxalic acid before being mineralized to carbon dioxide and water.

The rate and extent of these transformations are influenced by various environmental factors, including microbial populations, temperature, pH, oxygen availability, and the presence of other organic matter.

Research Findings on Analogous Compound Degradation

Detailed studies on the degradation of 2,4-D provide valuable insights into the likely fate of this compound and its transformation products. The table below summarizes findings from research on the microbial degradation of 2,4-D, which can be considered indicative of the processes affecting 2-(3,4-Dichlorophenoxy)acetic acid.

Microorganism Key Enzyme(s) Observed Transformation Products of 2,4-D Environmental Significance
Cupriavidus necator JMP134tfdA (dioxygenase), tfdB (hydroxylase)2,4-Dichlorophenol, 3,5-DichlorocatecholModel organism for 2,4-D degradation, demonstrating a well-characterized catabolic pathway.
Pseudomonas sp.Dioxygenases, Dehalogenases2,4-Dichlorophenol, Chlorocatechols, Chloro-muconic acidCommon soil bacteria capable of utilizing phenoxy herbicides as a carbon source.
Arthrobacter sp.Ether-cleaving enzymes2,4-Dichlorophenol, 4-ChlorophenolDemonstrates alternative degradation pathways, including dechlorination prior to ring cleavage.

The subsequent fate of the transformation products is characterized by a general decrease in persistence and toxicity as the molecules are progressively broken down. However, the initial formation of chlorinated phenols like 3,4-Dichlorophenol represents a transient increase in toxicity, highlighting the importance of complete degradation. The ultimate fate of this compound in most biologically active environments is expected to be mineralization.

Analytical Methodologies for the Detection and Quantification of 2 3,4 Dichlorophenoxy Ethanol

Chromatographic Techniques for Separation and Analysis

Chromatography is a cornerstone for the separation, identification, and quantification of organic compounds in complex matrices. Both gas and liquid chromatography offer high resolution and sensitivity, especially when coupled with advanced detectors.

Gas Chromatography (GC) Coupled with Selective Detectors and Mass Spectrometry (GC-MS)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For phenoxy-type compounds, GC analysis often involves separation on a capillary column followed by detection using a selective detector, such as an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds, or a mass spectrometer (MS) for definitive identification.

While direct analysis of 2-(3,4-Dichlorophenoxy)ethanol may be possible due to its volatility, derivatization is a common strategy for related acidic herbicides to improve chromatographic behavior and detection limits. nih.govresearchgate.net For instance, the herbicide 2,4-D is often converted to its methyl or other esters before GC analysis. nih.gov A similar derivatization of the hydroxyl group in this compound, such as silylation, could be employed to enhance its thermal stability and chromatographic peak shape.

GC-MS provides unambiguous identification by furnishing a mass spectrum of the analyte, which serves as a chemical fingerprint. The electron ionization (EI) mass spectrum of a related compound, 2,4-D, shows characteristic fragmentation patterns that can be used for its identification. nist.govresearchgate.net A similar approach would be essential for confirming the presence of this compound in samples.

Table 1: Example GC Conditions for Analysis of Related Chlorophenoxy Compounds

ParameterMethod for 2,4-D Esters nih.govMethod for Phenoxyacetic Acid Herbicides nih.gov
TechniqueGC-ECDGC-ECD
Derivatization AgentBCl3/2-chloroethanol (B45725)2,2,2-trichloroethanol in trifluoroacetic anhydride (B1165640)
Column TypeNot specifiedPacked column
Sample MatrixFresh produceWater
Key Finding2-chloroethyl ester derivative provides a good signal-to-noise ratio. nih.govDetection limits in the sub-ppb range were achieved. nih.gov

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

High-Performance Liquid Chromatography (HPLC) is highly suitable for analyzing less volatile or thermally labile compounds and is widely used for phenoxyethanol (B1677644) and its derivatives. istanbul.edu.trnih.gov Reversed-phase chromatography using a C8 or C18 column is the most common separation mode.

Methods developed for the parent compound, 2-phenoxyethanol, typically utilize a mobile phase consisting of an acetonitrile (B52724) and water mixture, with detection by a Diode Array Detector (DAD) or UV detector. dergipark.org.trscioninstruments.com The detection wavelength for phenoxyethanol is often set around 270 nm, which corresponds to the UV absorbance of the phenyl group. dergipark.org.tr Given the shared chromophore, a similar wavelength would be appropriate for this compound. The addition of chlorine atoms to the aromatic ring may cause a slight bathochromic shift (shift to a longer wavelength) in the absorption maximum.

For higher sensitivity and selectivity, especially in complex matrices like environmental water or biological samples, coupling HPLC with tandem mass spectrometry (LC-MS/MS) is the preferred method. epa.govacs.orgresearchgate.net This technique allows for the precise quantification of analytes at very low concentrations by monitoring specific precursor-to-product ion transitions. A method for 2,4-D and its metabolites in water using LC-MS/MS achieved a limit of quantification of 0.10 µg/L. epa.gov

Table 2: HPLC Method Parameters for Phenoxyethanol Analysis

ParameterMethod 1 dergipark.org.trMethod 2 nih.gov
ColumnC18 (150 x 4.6 mm, 5 µm)Lichrosorb C8 (150×4.6 mm, 5 µm)
Mobile PhaseAcetonitrile:Water (50:50, v/v)Acetonitrile:Tetrahydrofuran:Water (21:13:66, v/v/v)
Flow Rate1.0 mL/min1.0 mL/min
DetectionDAD at 270 nmPDA UV at 258 nm
LOD / LOQ31.25 ng/mL / 125.0 ng/mLNot Specified

Spectroscopic and Spectrometric Detection Methods

Spectroscopic methods are invaluable for both quantitative analysis and for monitoring dynamic processes such as chemical degradation.

Application of UV-Vis Spectroscopy in Degradation Monitoring

UV-Visible (UV-Vis) spectroscopy is a straightforward and effective tool for monitoring the degradation of aromatic compounds. mdpi.com The dichlorophenoxy moiety in this compound acts as a chromophore, absorbing light in the UV region. Studies on the photocatalytic degradation of the related compound 2,4-D have shown characteristic absorption bands at approximately 229 nm and 283 nm. researchgate.netresearchgate.net The disappearance of these absorption bands over time during a degradation process (e.g., photocatalysis) can be directly correlated with the decrease in the concentration of the parent compound. researchgate.netnih.gov This technique allows for the real-time tracking of reaction kinetics and degradation efficiency. nih.gov

Advanced Spectroscopic Methods for Quantitative Analysis

While chromatography is generally preferred for its separation capabilities, direct spectrophotometric methods can be developed for quantitative analysis, particularly for screening purposes. Such methods often involve an extraction step to isolate the analyte and a chemical reaction to produce a colored product that can be measured. For example, a spectrophotometric method for determining 2,4-D was developed based on the extraction of its ion pair with a polymethine dye. researchgate.net This approach achieved a detection limit of 0.9 μg/mL. researchgate.net A similar ion-pair extraction or derivatization reaction could potentially be adapted for the quantitative analysis of this compound in less complex sample matrices.

Immunoassay and Biosensor Development for Environmental Monitoring

Immunoassays and biosensors are advanced analytical tools that offer rapid, sensitive, and often portable detection of environmental pollutants. nih.govmdpi.comnih.gov These methods rely on the highly specific recognition of a target molecule by a biological component, such as an antibody or an enzyme. researchgate.net

While no immunoassays or biosensors specifically designed for this compound have been reported, extensive research has been conducted on developing these technologies for the herbicide 2,4-D. hh-ra.orgnih.govnih.gov Various formats, including enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), and fluorescence polarization immunoassay (FPIA), have been successfully developed. hh-ra.orgnih.govpublichealthtoxicology.com These assays can detect 2,4-D at levels as low as 100 picograms. nih.gov

The development of a biosensor for this compound would require the generation of antibodies that specifically recognize its unique structure. Once such antibodies are produced, they could be integrated into various sensor platforms (e.g., electrochemical, optical) to create a dedicated analytical device. researchgate.net The principles demonstrated in the development of biosensors for other pesticides provide a clear roadmap for creating novel sensors for emerging contaminants. mdpi.com

Table 3: Overview of Biosensor Components for Environmental Monitoring

ComponentExamplesFunction
Biorecognition ElementAntibodies, Enzymes, Nucleic Acids, Whole CellsSpecifically binds to the target analyte. researchgate.net
TransducerElectrochemical, Optical, Piezoelectric, ThermalConverts the binding event into a measurable signal. researchgate.net
ApplicationPesticides, Heavy Metals, Pathogens, ToxinsDetection of various environmental pollutants. mdpi.comnih.gov

Sample Preparation and Extraction Techniques from Complex Environmental Matrices

The accurate detection and quantification of this compound in complex environmental matrices such as soil, water, and sediment necessitate robust sample preparation and extraction techniques. These initial steps are critical for isolating the target analyte from interfering matrix components and concentrating it to a level suitable for instrumental analysis. While specific validated methods exclusively for this compound are not extensively detailed in publicly available scientific literature, the well-established protocols for the structurally similar and widely studied compound, 2,4-Dichlorophenoxyacetic acid (2,4-D), and its metabolites provide a strong foundation for developing effective extraction procedures. The methodologies described herein are based on principles and techniques successfully applied to these analogous compounds and are expected to be adaptable for this compound.

The choice of extraction technique is contingent upon the physicochemical properties of the analyte and the nature of the sample matrix. Key considerations include the analyte's polarity, solubility, and the potential for binding to matrix components like organic matter in soil.

Solid-Liquid Extraction (SLE) for Soil and Sediment

Solid-liquid extraction is a conventional and widely used technique for isolating semi-volatile organic compounds from solid matrices. For compounds in the dichlorophenoxy class, this typically involves the use of an organic solvent to partition the analyte from the solid sample.

A common approach involves acidifying the sample to ensure the analyte is in a non-ionized form, enhancing its solubility in organic solvents. For instance, a method developed for the simultaneous extraction of 2,4-D and its primary metabolite, 2,4-Dichlorophenol (2,4-DCP), from soil samples utilizes acidification followed by extraction with dichloromethane (B109758) in an ultrasonic system for one hour. nih.govresearchgate.net The extracts are then combined, filtered, concentrated, and redissolved in a suitable solvent like methanol (B129727) for analysis by High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net This method has demonstrated high recoveries, ranging from 85% to 111% for 2,4-D in fortified soil samples. nih.govresearchgate.net

Another efficient method for extracting 2,4-D from soil involves a modified Soxhlet apparatus with acetonitrile as the extraction solvent. nih.gov This technique offers the advantages of using a smaller volume of organic solvent and reducing the extraction time while achieving good analyte recovery. nih.gov The resulting extract is concentrated and reconstituted in acetonitrile for HPLC analysis. nih.gov Validation studies on spiked soil samples have shown recoveries between 85% and 100%. nih.gov

Interactive Data Table: Recovery of 2,4-D from Soil using SLE

Extraction MethodSolventFortification Level (mg/kg)Recovery (%)Analytical Technique
Ultrasound-Assisted ExtractionDichloromethane0.1 - 4.085 - 111HPLC-UV
Modified Soxhlet ExtractionAcetonitrileNot Specified85 - 100HPLC-UV

Solid-Phase Extraction (SPE) for Water Samples

Solid-Phase Extraction (SPE) is a preferred method for extracting and concentrating analytes from aqueous samples. It is considered more environmentally friendly than traditional liquid-liquid extraction due to the reduced consumption of organic solvents. nih.gov The technique involves passing the water sample through a cartridge containing a solid sorbent that retains the analyte. The analyte is then eluted with a small volume of an appropriate organic solvent.

For acidic herbicides like those in the phenoxyalkanoic acid family, the selection of the sorbent and the pH of the sample are critical. nih.govresearchgate.net The sample is typically acidified to a pH below the pKa of the analyte to ensure it is in its neutral form, which promotes retention on nonpolar sorbents like C18-bonded silica. researchgate.netdeswater.com After loading the sample, the cartridge is washed to remove interferences and then the analyte is eluted with a solvent such as methanol, acetone, or ethyl acetate. researchgate.netthermofisher.com

Research on a range of acidic herbicides has demonstrated the effectiveness of SPE, with polymeric sorbents often providing better recoveries than silica-based ones, even at neutral pH. nih.gov

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) for Water Samples

Salting-Out Assisted Liquid-Liquid Extraction (SALLE) is another effective technique for extracting polar compounds from aqueous solutions. This method involves adding a salt, such as sodium chloride, to the aqueous sample to decrease the solubility of the analyte and the miscibility of the organic solvent, thereby promoting the transfer of the analyte into the organic phase.

A study on the extraction of 2,4-D from water samples optimized the SALLE procedure by adjusting the sample pH to 2 and using acetonitrile as the extraction solvent with the addition of sodium chloride. deswater.com This method achieved an extraction efficiency of 99.69% and recovery percentages in real samples ranging from 95.98% to 115%. deswater.com

Interactive Data Table: Extraction Efficiency of 2,4-D from Water

Extraction MethodSolventpHSalting-Out AgentExtraction Efficiency (%)
SALLEAcetonitrile2Sodium Chloride (5% w/v)99.69

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS methodology has become increasingly popular for the analysis of pesticide residues in a wide variety of matrices, including soil and food products. This approach streamlines the extraction and cleanup process into two main steps. sigmaaldrich.com

The first step involves an extraction and partitioning phase where the sample is homogenized and shaken with a solvent (typically acetonitrile) and a combination of salts (e.g., magnesium sulfate (B86663) and sodium chloride). sigmaaldrich.com This is followed by a cleanup step known as dispersive solid-phase extraction (d-SPE), where an aliquot of the supernatant from the first step is mixed with a sorbent to remove interfering matrix components. sigmaaldrich.com

A modified QuEChERS procedure has been successfully developed for the determination of 35 acidic herbicides, including 2,4-D, in food matrices. nih.gov The method involves extraction with 1% formic acid in acetonitrile, followed by the addition of sodium chloride and magnesium sulfate to induce phase separation. nih.gov This approach yielded average recoveries of 95% with a precision of 8%. nih.gov Given its versatility and high efficiency, the QuEChERS method is a promising technique for the extraction of this compound from complex environmental samples.

Environmental Remediation and Mitigation Strategies for 2 3,4 Dichlorophenoxy Ethanol Contamination

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). These highly reactive radicals can non-selectively degrade a wide range of persistent organic pollutants.

Ozonation involves the use of ozone (O₃) to oxidize pollutants. The degradation can occur through direct reaction with molecular ozone or through the action of hydroxyl radicals generated from ozone decomposition in water, a process that is enhanced at higher pH levels. For related chlorophenoxy herbicides, ozonation has been shown to be effective, with degradation rates influenced by pH and the presence of radical scavengers. nih.govnih.gov

Photocatalysis typically employs a semiconductor catalyst, such as titanium dioxide (TiO₂), which, upon irradiation with UV or visible light, generates electron-hole pairs. These lead to the formation of hydroxyl radicals and other reactive oxygen species that can break down organic molecules. Studies on 2,4-D have demonstrated high degradation efficiencies with various photocatalytic systems, including modified TiO₂ nanoparticles. nih.govnih.govuptc.edu.coresearchgate.netmdpi.com

Fenton-based systems utilize Fenton's reagent, a mixture of hydrogen peroxide (H₂O₂) and an iron catalyst (typically Fe²⁺), to produce hydroxyl radicals. The photo-Fenton process enhances this reaction with UV light, leading to even higher degradation rates. This method has been successfully applied to the degradation of various chlorophenoxy herbicides. nih.govresearchgate.netresearchgate.nettaylorfrancis.com

Electrochemical Oxidation involves the generation of oxidants on the surface of an anode, leading to the degradation of pollutants. This can occur through direct electron transfer at the anode or through the electrochemical generation of reactive species like hydroxyl radicals. Different anode materials have been investigated for the degradation of chlorinated phenols and herbicides. acs.orgresearchgate.netresearchgate.net

Plasma-based Degradation utilizes the generation of a plasma field in water or in a gas bubbled through water. This creates a mixture of highly reactive species, including hydroxyl radicals, ozone, and UV radiation, which can effectively degrade persistent organic pollutants. Cold plasma technology has been shown to be effective for the degradation of various pesticides, including organochlorines. lmaleidykla.ltmdpi.comtudublin.ietudublin.ienih.gov

The efficiency of AOPs is highly dependent on various operational parameters. Optimization of these parameters is crucial for achieving high degradation rates and complete mineralization of the target pollutant. Key parameters that are typically optimized include:

pH: Affects the generation of hydroxyl radicals and the speciation of the target compound.

Oxidant and Catalyst Concentration: The dosage of reagents like ozone, hydrogen peroxide, and iron catalysts needs to be optimized to maximize radical generation without excessive consumption or scavenging effects.

Light Intensity (for photocatalysis and photo-Fenton): Higher light intensity generally leads to higher degradation rates up to a certain point.

Initial Pollutant Concentration: Higher concentrations may require longer treatment times or higher oxidant dosages.

Due to the lack of specific research on 2-(3,4-Dichlorophenoxy)ethanol, a data table on the optimization of AOP parameters for its degradation cannot be provided.

Bioremediation Approaches for Environmental Cleanup

Bioremediation utilizes microorganisms to degrade or detoxify contaminants in soil and water. This approach is often considered a more environmentally friendly and cost-effective alternative to physicochemical treatments.

Bioaugmentation involves the introduction of specific microbial strains or consortia with the known ability to degrade the target pollutant into the contaminated environment. This strategy is particularly useful when the indigenous microbial population lacks the necessary catabolic capabilities. Numerous bacterial and fungal strains capable of degrading 2,4-D and other chlorophenoxy herbicides have been isolated and characterized. nih.govnih.govresearchgate.netresearchgate.net

Biostimulation , on the other hand, aims to enhance the activity of the native microbial population by adding nutrients (such as nitrogen and phosphorus), electron acceptors (like oxygen), or other growth-stimulating substances. This approach can be effective if the indigenous microorganisms already possess the genetic potential to degrade the contaminant. nih.govresearchgate.netfrontiersin.org

The successful application of both strategies depends on various environmental factors, including soil type, pH, temperature, and the presence of other contaminants.

Microbial Consortia , which consist of multiple microbial species, often exhibit more robust and efficient degradation capabilities than single strains. This is due to synergistic interactions, where different species may carry out different steps of a degradation pathway or help to mitigate the toxicity of intermediates. Consortia have been shown to be effective in degrading complex mixtures of pollutants. frontiersin.orgnih.gov

Engineered Microorganisms offer a promising avenue for enhancing bioremediation. Through genetic engineering, microorganisms can be equipped with specific catabolic genes or entire degradation pathways from other organisms, creating highly efficient and specialized "super-bugs" for the degradation of recalcitrant compounds. For instance, Escherichia coli has been engineered to completely degrade 2,4-D. bohrium.comnih.gov The development and release of genetically engineered microorganisms into the environment are subject to strict regulatory oversight.

Again, due to the absence of specific studies on this compound, a data table detailing bioremediation approaches for this compound cannot be compiled.

Phytoremediation Potential and Mechanisms for Compound Removal

There is no specific information available in the reviewed literature regarding the use of plants (phytoremediation) to remove or degrade this compound from soil or water. Research has not yet been published that identifies plant species capable of tolerating, accumulating, or metabolizing this particular compound. Consequently, the mechanisms of uptake, translocation, and transformation of this compound in plants remain uninvestigated.

Adsorption and Separation Technologies for Removal from Aqueous Solutions

Similarly, a search for technologies to remove this compound from water by adsorption or other separation methods did not yield specific results. While numerous studies detail the use of adsorbents like activated carbon, clays, and novel materials for the removal of other dichlorophenoxy compounds, the efficacy and operational parameters for the adsorption of this compound have not been documented. There are no available research findings or data tables that could be used to detail the performance of various adsorbents or separation techniques for this specific chemical.

Further research is required to address these knowledge gaps and to develop effective environmental remediation and mitigation strategies for potential contamination by this compound.

Q & A

Q. What are the established synthetic routes for 2-(3,4-Dichlorophenoxy)ethanol, and how can purity be optimized?

A common method involves nucleophilic substitution of 3,4-dichlorophenol with ethylene oxide or ethylene carbonate under acidic or basic conditions. For example, analogous syntheses (e.g., 2,4-dichlorophenoxy derivatives) use reflux with methanol and sulfuric acid, followed by ice-water quenching and recrystallization . Purity optimization may involve column chromatography (silica gel, ethyl acetate/hexane eluent) or preparative HPLC. Monitoring via TLC or GC-MS is recommended to track reaction progress and impurity profiles .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the ethoxy linkage and aromatic substitution pattern .
  • IR spectroscopy : Identification of O-H (~3200–3600 cm1^{-1}) and C-O-C (~1100–1250 cm1^{-1}) stretches .
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., C8_8H8_8Cl2_2O2_2, expected m/z 206.99) .
  • X-ray crystallography : For structural elucidation, though crystallization may require co-solvents due to the compound’s oily nature .

Q. What are the known biological activities of this compound, and how are they assessed?

While direct data is limited, structurally related chlorophenoxy compounds exhibit herbicidal or antimicrobial properties. In vitro assays include:

  • Microbial inhibition : Agar diffusion assays against E. coli or S. aureus at varying concentrations (10–100 µg/mL).
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC50_{50} values .
  • Enzymatic inhibition : Kinetic studies using acetylcholinesterase or cytochrome P450 isoforms to assess interference .

Q. How should this compound be stored to prevent degradation?

Store in amber glass containers under inert gas (N2_2 or Ar) at 4°C. Avoid contact with oxidizing agents (e.g., peroxides, chlorates) and moisture, as hydrolysis of the ether bond may occur . Stability can be monitored via periodic GC-MS analysis for degradation products like 3,4-dichlorophenol .

Advanced Research Questions

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites for functionalization. Molecular docking with target proteins (e.g., plant auxin receptors or bacterial enzymes) identifies binding affinities. For example, substituting the ethanol moiety with a propionic acid group (as in 2-(3,4-Dichlorophenoxy)propionic acid) improves herbicidal activity by enhancing receptor fit .

Q. What experimental strategies resolve contradictions in toxicity data across studies?

Discrepancies often arise from:

  • Varied test systems : Standardize assays using OECD guidelines (e.g., Daphnia magna acute toxicity tests).
  • Impurity interference : Quantify by-products (e.g., dichlorophenol) via HPLC and correlate with toxicity outcomes .
  • Metabolic profiling : Use LC-MS/MS to identify metabolites in model organisms (e.g., rat liver microsomes) that may explain differential toxicity .

Q. How do structural modifications (e.g., halogen position) alter the physicochemical properties of chlorophenoxyethanol derivatives?

Comparative studies show:

  • Lipophilicity : 3,4-dichloro substitution increases logP vs. 2,4-dichloro analogs, enhancing membrane permeability .
  • Acid dissociation : The pKa of the hydroxyl group shifts with electron-withdrawing substituents, affecting solubility and reactivity.
  • Thermal stability : TGA-DSC analysis reveals decomposition temperatures correlate with substituent electronegativity .

Q. What methodologies optimize the environmental fate analysis of this compound?

Advanced approaches include:

  • Photodegradation studies : Simulate sunlight exposure (λ > 290 nm) in aqueous solutions, analyzing breakdown products via LC-QTOF .
  • Soil adsorption assays : Batch experiments with varying soil pH and organic matter content to determine Koc_{oc} values .
  • Biodegradation screening : Use OECD 301F respirometry to assess microbial mineralization rates .

Methodological Notes

  • Synthesis Optimization : Adjust reaction stoichiometry (e.g., excess ethylene oxide) and catalysts (e.g., K2_2CO3_3 vs. H2_2SO4_4) to improve yields .
  • Data Reprodubility : Include internal standards (e.g., deuterated analogs) in spectroscopic analyses to validate quantification .
  • Ethical Compliance : Adhere to OECD/ISO guidelines for toxicity testing to ensure regulatory acceptance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.